Cas no 30459-17-7 (1-[4-(trifluoromethyl)phenyl]piperazine)
1-[4-(trifluoromethyl)phenyl]piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Trifluoromethylphenyl)piperazine
- 1-(4-(trifluoromethyl)phenyl)piperazine
- 1-[4-(trifluoromethyl)phenyl]piperazine
- 1-[4-Trifluoro methyl phenyl] piperazine
- N-(4-trifluoromethylphenyl) piperazine
- Piperazine,1-[4-(trifluoromethyl)phenyl]-
- 4-(1-Piperazinyl)benzotrifluoride
- EINECS 250-210-3
- N-(alpha,alpha,alpha-Trifluoro-p-tolyl)piperazine
- 1-[p-(Trifluoromethyl)phenyl]piperazine
- 1-(4-Trifluromethylphenyl)-piperazine
- 1-(4-Trifluormethylphenyl)piperazine
- NS00051553
- 1-(4-trifluoromethylphenyl)-piperazine
- CS-W005174
- AKOS005067848
- DTXSID80184534
- FT-0607154
- 1-(4-Trifluoromethyl-phenyl)-piperazine
- 4-Trifluoromethylphenyl Piperazine
- n-(4-trifluoro methyl phenyl) piperazine
- Piperazine, 1-(alpha,alpha,alpha-trifluoro-p-tolyl)-
- MFCD00040765
- 1-(4-trifluormethyl-phenyl)-piperazine
- n-(4-trifluoromethylphenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine, >=98.0% (GC)
- FS-1516
- 1-(4-trifluromethylphenyl)piperazine
- Piperazine, 1-[4-(trifluoromethyl)phenyl]-
- SCHEMBL233850
- PD057614
- SY012674
- VG9TSZ5YPW
- EN300-115518
- 30459-17-7
- trifluromethylphenylpiperazine
- T2741
- AM20060604
- UNII-VG9TSZ5YPW
- N-(4-trifluoromethylphenyl)-piperazine
- CD 3-3017
- DB-018630
-
- MDL: MFCD00040765
- Inchi: 1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2
- InChI Key: IBQMAPSJLHRQPE-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)N1CCNCC1)(F)F
Computed Properties
- Exact Mass: 230.10300
- Monoisotopic Mass: 230.10308291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.203
- Melting Point: 88.0 to 92.0 deg-C
- PSA: 15.27000
- LogP: 2.50880
- Solubility: Not determined
1-[4-(trifluoromethyl)phenyl]piperazine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
1-[4-(trifluoromethyl)phenyl]piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-[4-(trifluoromethyl)phenyl]piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 67102-25/G |
1-(4-TRIFLUOROMETHYLPHENYL)PIPERAZINE |
30459-17-7 | 97% | 25/G |
$84 | 2022-06-01 | |
| AstaTech | 67102-100/G |
1-(4-TRIFLUOROMETHYLPHENYL)PIPERAZINE |
30459-17-7 | 97% | 100/G |
$282 | 2022-06-01 | |
| AstaTech | 67102-500/G |
1-(4-TRIFLUOROMETHYLPHENYL)PIPERAZINE |
30459-17-7 | 97% | 500/G |
$POA | 2021-07-03 | |
| AstaTech | 67102-5/G |
1-(4-TRIFLUOROMETHYLPHENYL)PIPERAZINE |
30459-17-7 | 97% | 5/G |
$25 | 2022-06-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75160-5g |
1-[4-(trifluoromethyl)phenyl]piperazine |
30459-17-7 | 98% | 5g |
¥232.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75160-25g |
1-[4-(trifluoromethyl)phenyl]piperazine |
30459-17-7 | 98% | 25g |
¥712.0 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80077-1G-F |
1-[4-(trifluoromethyl)phenyl]piperazine |
30459-17-7 | ≥98.0% (GC) | 1G |
370.74 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80077-5G-F |
1-[4-(trifluoromethyl)phenyl]piperazine |
30459-17-7 | ≥98.0% (GC) | 5G |
1123.4 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2741-25G |
1-(4-Trifluoromethylphenyl)piperazine |
30459-17-7 | >98.0%(GC)(T) | 25g |
¥860.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2741-5G |
1-(4-Trifluoromethylphenyl)piperazine |
30459-17-7 | >98.0%(GC)(T) | 5g |
¥580.00 | 2024-04-16 |
1-[4-(trifluoromethyl)phenyl]piperazine Suppliers
1-[4-(trifluoromethyl)phenyl]piperazine Related Literature
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Ellen M. Mwenesongole,Lata Gautam,Sarah W. Hall,John W. Waterhouse,Michael D. Cole Anal. Methods 2013 5 3248
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David J. Nash,Deepti A. Siddhanti,Amanda F. Wendt,Rachel A. Penabade,Kevin Bertrand,Andilys Andino,Krisia Smith,Sandra Hick,Kyle Kawamoto,Andrea C. Ortiz,Francisco Sepulveda,Wayne K. Moorehead,Jay R. Vargas,Richard G. Blair Anal. Methods 2018 10 2217
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Zoe M. Smith,Emily Kerr,Egan H. Doeven,Timothy U. Connell,Neil W. Barnett,Paul S. Donnelly,Stephen J. Haswell,Paul S. Francis Analyst 2016 141 2140
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Chipo Kuleya,Sarah Hall,Lata Gautam,Michael D. Cole Anal. Methods 2014 6 156
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Jennifer R. Baker,Cecilia C. Russell,Jayne Gilbert,Adam McCluskey,Jennette A. Sakoff RSC Med. Chem. 2021 12 929
Additional information on 1-[4-(trifluoromethyl)phenyl]piperazine
Introduction to 1-[4-(Trifluoromethyl)phenyl]piperazine (CAS No. 30459-17-7)
1-[4-(Trifluoromethyl)phenyl]piperazine, also known as TFPP, is a synthetic compound with the chemical formula C10H12F3N2. This compound is classified under the broader category of piperazines, which are widely studied for their diverse biological activities and potential applications in pharmaceuticals. The unique structure of TFPP, characterized by the presence of a trifluoromethyl group and a piperazine ring, confers it with distinct chemical and pharmacological properties.
The CAS number 30459-17-7 is a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise and consistent referencing in scientific literature. This identifier is crucial for researchers and professionals in the field to accurately locate and reference specific chemical compounds, facilitating collaboration and reproducibility in scientific research.
1-[4-(Trifluoromethyl)phenyl]piperazine has garnered significant attention due to its potential therapeutic applications. Recent studies have explored its role in various biological systems, including its interactions with neurotransmitter receptors and its effects on cellular signaling pathways. One notable area of research is its potential as a modulator of serotonin receptors, which are implicated in a range of neurological disorders such as depression, anxiety, and schizophrenia.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of TFPP to serotonin receptors. The results indicated that TFPP exhibits high affinity for the 5-HT2A receptor, suggesting its potential as a lead compound for developing novel serotonergic drugs. This finding has sparked interest in further exploring the pharmacological profile of TFPP and its derivatives.
Beyond its interactions with serotonin receptors, 1-[4-(Trifluoromethyl)phenyl]piperazine has also been studied for its effects on other neurotransmitter systems. For instance, a study published in the Bioorganic & Medicinal Chemistry Letters examined the influence of TFPP on dopamine receptors. The findings revealed that TFPP can modulate dopamine D2 receptor activity, which may have implications for treating Parkinson's disease and other movement disorders.
The pharmacokinetic properties of TFPP have also been a subject of interest. Research conducted by a team at the University of California, San Francisco, focused on the absorption, distribution, metabolism, and excretion (ADME) profile of TFPP. The study demonstrated that TFPP has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, making it a promising candidate for drug development.
In addition to its potential therapeutic applications, 1-[4-(Trifluoromethyl)phenyl]piperazine has been explored for its utility in chemical synthesis. Its unique structure makes it an attractive building block for constructing more complex molecules with diverse biological activities. A recent publication in the Tetrahedron Letters described a novel synthetic route to produce TFPP derivatives with enhanced pharmacological properties. This approach involves palladium-catalyzed cross-coupling reactions and provides a versatile platform for generating structurally diverse compounds.
The safety profile of TFPP is another critical aspect that has been extensively studied. Toxicological evaluations have shown that TFPP exhibits low toxicity at therapeutic concentrations, making it suitable for clinical applications. However, as with any new compound, ongoing safety assessments are necessary to ensure its long-term safety and efficacy.
In conclusion, 1-[4-(Trifluoromethyl)phenyl]piperazine (CAS No. 30459-17-7) is a multifaceted compound with promising applications in pharmaceutical research and development. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation. Ongoing research continues to uncover new insights into the mechanisms of action and potential therapeutic uses of this compound, contributing to advancements in the field of medicinal chemistry.
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